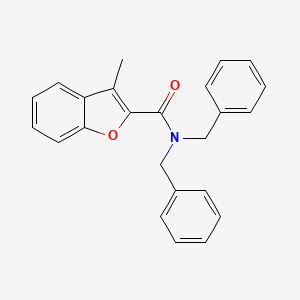

N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2/c1-18-21-14-8-9-15-22(21)27-23(18)24(26)25(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHZGXMSJZFZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617695-07-5 | |

| Record name | N,N-DIBENZYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies and Strategies for N,n Dibenzyl 3 Methyl 1 Benzofuran 2 Carboxamide**

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide reveals two primary strategic disconnections. The most apparent disconnection is at the amide bond (C-N bond), which simplifies the target molecule into two key precursors: 3-methyl-1-benzofuran-2-carboxylic acid and dibenzylamine (B1670424). This approach is logical due to the abundance of reliable methods for amide bond formation.

A deeper disconnection focuses on the benzofuran (B130515) core itself. The furan (B31954) ring can be retrosynthetically opened, leading back to a substituted phenol (B47542) and a three-carbon synthon. A common precursor for the 3-methyl-1-benzofuran-2-carboxylic acid is an appropriately substituted salicylaldehyde (B1680747) or a 2-hydroxyacetophenone, which can undergo cyclization to form the heterocyclic ring system. This two-tiered retrosynthetic strategy provides a flexible and modular approach to the synthesis of the target compound and its analogues.

Classical and Established Synthetic Routes to Benzofuran-2-carboxamide (B1298429) Core Structures

The classical synthesis of the benzofuran-2-carboxamide core is a well-trodden path in organic synthesis, typically involving the initial construction of the benzofuran ring followed by amidation.

The formation of the 3-methyl-1-benzofuran scaffold is a critical step. A widely used method involves the reaction of an o-hydroxyacetophenone with chloroacetone. This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Another prominent classical route is the Perkin rearrangement of 3-bromocoumarins, which can be facilitated by base-catalyzed conditions to yield benzofuran-2-carboxylic acids. jocpr.com While traditionally requiring prolonged reflux, microwave-assisted conditions have been shown to significantly shorten reaction times.

These methods provide reliable access to the key intermediate, 3-methyl-1-benzofuran-2-carboxylic acid, which is commercially available but can also be synthesized as needed. chemsynthesis.com

Once the 3-methyl-1-benzofuran-2-carboxylic acid intermediate is secured, the final step is the formation of the carboxamide bond with dibenzylamine. Several robust strategies exist for this transformation.

One of the most common methods involves the activation of the carboxylic acid. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting 3-methyl-1-benzofuran-2-carbonyl chloride can then be treated with dibenzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. researchgate.net

Direct amidation, which avoids the use of stoichiometric activating agents, is a greener alternative. These reactions often require high temperatures to drive off water but can be facilitated by various catalysts.

| Amidation Method | Reagents | Advantages | Disadvantages |

| Coupling Agent | Carboxylic Acid, Amine, DCC, DMAP | Mild conditions, high yields | Generates urea (B33335) byproduct, atom uneconomical |

| Acid Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, Amine, Base | High reactivity, good for unreactive amines | Harsh reagents, generates acidic byproduct |

| Direct Thermal | Carboxylic Acid, Amine | Atom economical, no byproducts | High temperatures required, limited substrate scope |

Modern Catalytic Approaches in Synthesis

Modern organic synthesis has seen a shift towards more efficient and versatile catalytic methods. These approaches offer advantages in terms of substrate scope, functional group tolerance, and atom economy.

Palladium catalysis has become a powerful tool for the synthesis and functionalization of heterocyclic compounds like benzofurans. acs.orgrsc.org One of the most significant advancements is the use of directing groups to achieve site-selective C-H functionalization. nih.govnih.govchemrxiv.orgdiva-portal.org

For instance, a modular strategy involves installing an 8-aminoquinoline (B160924) (8-AQ) directing group onto the benzofuran-2-carboxylic acid. nih.govnih.gov This allows for a palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. While the target molecule already possesses a methyl group at the C3 position, this methodology highlights a modern approach for creating a diverse library of C3-substituted benzofuran-2-carboxamide derivatives. nih.govnih.govsemanticscholar.orgmdpi.com After the C-H functionalization step, the 8-AQ auxiliary can be removed and replaced with the desired amine via a transamidation procedure. nih.govnih.govdiva-portal.org This powerful combination of C-H activation and transamidation represents a state-of-the-art method for synthesizing complex benzofuran-2-carboxamides. nih.govnih.govchemrxiv.orgdiva-portal.org

The general catalytic cycle for such a directed C-H arylation is believed to involve the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Pd(OAc)₂ / AgOAc | Directed C-H Arylation | Installs aryl groups at the C3 position; requires a directing group. nih.govmdpi.com |

| Pd₂(dba)₃ / dppf | Benzylic Substitution | Functionalization at the benzylic-like position of 2-substituted benzofurans. rsc.org |

| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling | Used for building the benzofuran core from iodophenols and terminal alkynes. acs.org |

In the pursuit of greener and more sustainable chemistry, organocatalytic and metal-free approaches have gained significant traction. While transition-metal catalysis remains dominant, certain metal-free alternatives for key bond-forming reactions are emerging.

For the construction of the benzofuran ring, metal-free cyclization of ortho-hydroxystilbenes can be achieved using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org This provides a direct route to 2-arylbenzofurans without the need for a metal catalyst.

In the context of amidation, while many direct methods still rely on metal or boron catalysts, developments in catalyst-free, microwave-assisted synthesis represent a move towards more environmentally benign processes. researchgate.net Furthermore, transamidation of activated amides, such as N-acyl-Boc-carbamates, can proceed efficiently at mild temperatures without any catalyst, showcasing a metal-free strategy for diversifying the amide group. nih.govchemrxiv.org The development of purely organocatalytic methods for the direct amidation of benzofuran-2-carboxylic acids remains an active area of research.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of benzofuran derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govelsevier.es This approach has led to significant innovations in solvent use, energy input, and reaction design.

The choice of solvent is a critical factor in the sustainability of a chemical process. In the synthesis of benzofuran precursors, a notable shift from conventional solvents to more environmentally benign alternatives has been documented. For instance, in the palladium-catalyzed C-H arylation reactions used to install substituents at the C3 position of the benzofuran ring, traditional solvents like toluene (B28343) have been replaced by "greener" options. chemrxiv.org Research has shown that solvents such as cyclopentyl methyl ether (CPME), tert-amyl-OH, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be superior alternatives. chemrxiv.org In one optimization study, CPME provided the highest yield for a model C-H arylation reaction, demonstrating that sustainable choices can also lead to improved chemical efficiency. chemrxiv.org

Similarly, in oxidative coupling reactions to form dihydrobenzofuran structures, acetonitrile (B52724) has been identified as a greener and more effective solvent than commonly used alternatives like dichloromethane (B109758) and benzene (B151609). scielo.brchemrxiv.org Further innovation includes the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which have been successfully employed in the one-pot synthesis of benzofuran derivatives. acs.org The unique properties of fluorinated alcohols have also been noted for their remarkable solvent effects in certain transition metal-catalyzed C-H functionalizations. nih.gov

Table 1: Effect of Different Solvents on the Yield of a Model C–H Arylation Reaction for a Benzofuran Precursor chemrxiv.org

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 78 |

| 2 | tert-Amyl-OH | 80 |

| 3 | 2-MeTHF | 83 |

| 4 | CPME | 86 |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. sapub.org This technique dramatically accelerates reaction rates, leading to substantially reduced reaction times and often higher product yields. sapub.orgnih.gov For the synthesis of benzofuran-2-carboxamides, a key step is often the formation of the benzofuran-2-carboxylic acid core. The Perkin rearrangement, a classical method for this transformation, traditionally requires several hours of reflux. nih.gov However, under microwave irradiation, this reaction can be completed in as little as five minutes, while still achieving quantitative yields. nih.govnih.gov This rapid and efficient approach is considered an important "green chemistry" methodology due to its energy efficiency and speed. sapub.orgnih.gov The application of microwave-assisted techniques has proven advantageous for synthesizing a variety of benzofuran derivatives, highlighting its role in modern, sustainable organic synthesis. sapub.orgresearchgate.netscilit.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux) | ~3 hours | High |

| Microwave-Assisted (300W) | 5 minutes | 99% |

One-pot and cascade (or tandem) reactions represent a highly efficient synthetic strategy by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov This approach enhances atom economy, reduces solvent waste and purification steps, and simplifies complex syntheses. acs.org A notable example is the synthesis of C3-substituted benzofuran-2-carboxamides, which can be achieved through a sequence involving an initial C-H arylation followed by a one-pot, two-step transamidation procedure. nih.govnih.gov This method allows for the direct conversion of an N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate into a variety of final amide products, including N,N-dibenzyl amides, by avoiding the need to isolate the corresponding carboxylic acid. chemrxiv.orgmdpi.com

Other advanced cascade reactions have been developed for constructing the benzofuran skeleton. These include cascade radical cyclization/intermolecular coupling of 2-azaallyls to form complex benzofurylethylamine derivatives and indium-catalyzed cascade reactions to produce novel benzofuran-3-carboxamides. nih.govrsc.org Transition-metal-free one-pot protocols have also been reported, further enhancing the accessibility and sustainability of these synthetic routes. mdpi.com

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling the precise spatial arrangement of atoms is a cornerstone of modern chemical synthesis. In the context of this compound, regioselectivity is paramount to ensure the correct placement of the methyl group at the C3 position and the carboxamide at the C2 position.

Regioselectivity: The synthesis of substituted benzofurans often faces challenges with regiochemical control. oregonstate.edu For example, classical intramolecular cyclization methods like the Friedel–Crafts reaction can lead to mixtures of regioisomers if multiple cyclization sites are available. oregonstate.edu To overcome this, directed synthesis strategies are employed. The C-H functionalization approach using an 8-aminoquinoline directing group, for instance, allows for the highly regioselective installation of aryl or alkyl groups specifically at the C3 position of the benzofuran core. nih.govchemrxiv.org Other methods achieve high regioselectivity through different mechanisms, such as the 5-exo-trig intramolecular oxidative cyclization to produce 2-benzyl benzofurans or cascade reactions that yield specific naphtho[1,2-b]furan-3-carboxamides. rsc.orgorganic-chemistry.org The ability to selectively transform intermediates into different benzofuran isomers by simply altering reaction conditions, such as solvent and catalyst, further demonstrates the high level of control achievable in modern synthesis. nih.gov

Stereoselectivity: While the target molecule this compound is achiral, the principles of stereoselectivity are crucial in the synthesis of more complex, biologically active benzofuran derivatives that possess stereocenters. Asymmetric catalysis provides a powerful means to control the three-dimensional structure of molecules. For example, chiral squaramide catalysts have been successfully used to perform highly stereoselective [4 + 2] cyclization reactions, yielding benzofuran-fused N-heterocycles with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 99%). acs.org Such strategies are vital for creating specific stereoisomers, which is often a requirement for therapeutic applications.

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction parameters is essential for maximizing product yield, minimizing reaction times, and ensuring the scalability of a synthetic route. This process typically involves the careful variation of catalysts, additives, solvents, temperature, and reactant concentrations.

A prime example is the optimization of the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide, a key intermediate. nih.gov Studies have meticulously evaluated the impact of different additives (e.g., AgOAc, NaOAc, PivOH), palladium sources, and solvents on the reaction's efficiency. chemrxiv.org It was found that a combination of Pd(OAc)₂ as the catalyst, AgOAc and NaOAc as additives, and CPME as the solvent at 110 °C provided the highest yields. nih.govchemrxiv.org

Similarly, for syntheses involving oxidative coupling, the nature and stoichiometry of the oxidant are critical. In the formation of dihydrobenzofuran neolignans, various silver(I) reagents were tested, with silver(I) oxide proving to be the most efficient, providing the best balance between substrate conversion and selectivity towards the desired product. scielo.brchemrxiv.org The optimization process also revealed that reaction times could be significantly reduced from 20 hours to 4 hours without a major loss in efficiency, further enhancing the practicality of the synthesis. scielo.brchemrxiv.org

Table 3: Optimization of a Pd-Catalyzed C–H Arylation Reaction nih.gov

Model reaction of N-(quinolin-8-yl)benzofuran-2-carboxamide with 4-iodoanisole.

| Entry | Additive(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AgOAc (1.5 equiv) | Toluene | 110 | 7 | 46 |

| 2 | AgOAc (1.5 equiv) | Toluene | 110 | 16 | 65 |

| 3 | AgOAc (1.5 equiv), PivOH (0.25 equiv) | Toluene | 110 | 7 | 62 |

| 4 | AgOAc (1.5 equiv), NaOAc (1.0 equiv) | Toluene | 110 | 7 | 78 |

| 5 | AgOAc (1.5 equiv), NaOAc (1.0 equiv) | CPME | 110 | 7 | 86 |

**advanced Structural Elucidation and Conformational Analysis of N,n Dibenzyl 3 Methyl 1 Benzofuran 2 Carboxamide**

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the complex structure of N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide. Each technique offers unique insights into the molecule's constitutional and electronic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of this compound in solution. The molecule's ¹H and ¹³C NMR spectra are expected to be complex due to the number of distinct chemical environments.

A key structural feature of tertiary amides is the potential for hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. This phenomenon can give rise to distinct conformers, often referred to as rotamers (E/Z isomers), which are observable by NMR if their rate of interchange is slow on the NMR timescale. For this compound, this would result in separate signals for the two benzyl (B1604629) groups, effectively doubling many of the expected resonances in the ¹H and ¹³C spectra at room temperature.

Variable Temperature (VT) NMR studies would be instrumental in analyzing this dynamic behavior. By increasing the temperature, the rate of rotation around the C-N bond would increase, leading to the coalescence of the doubled signals into single, averaged peaks. This allows for the determination of the energy barrier to rotation.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the benzofuran (B130515) and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzofuran Aromatic-H | 7.2-7.8 | 110-155 |

| Benzyl Aromatic-H | 7.0-7.4 | 125-140 |

| CH₂ (Benzyl) | 4.5-4.8 (may appear as two distinct signals) | ~50 |

| CH₃ (Methyl) | ~2.4 | ~10 |

| C=O (Amide) | - | ~165 |

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The predicted monoisotopic mass is 355.15723 Da. HRMS analysis would be expected to yield an observed mass within a few parts per million (ppm) of this theoretical value, confirming the molecular formula C₂₄H₂₁NO₂.

Tandem mass spectrometry (MS/MS) would be employed to study the molecule's fragmentation patterns, offering further structural proof. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely exhibit characteristic fragmentation pathways for this class of compounds. Key fragmentation events would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 from a benzyl group.

Cleavage of the amide C-N bond , resulting in fragments corresponding to the 3-methyl-1-benzofuran-2-carbonyl cation and the dibenzylamine (B1670424) radical or cation.

Fragmentation of the benzofuran ring system , a common pathway for benzofuran derivatives.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 356.16451 |

| [M+Na]⁺ | 378.14645 |

| [M+K]⁺ | 394.12039 |

| [M-H]⁻ | 354.14995 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule. These two methods are complementary; FT-IR is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds.

The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the amide C=O stretching vibration, expected in the region of 1650-1680 cm⁻¹. Other significant bands would confirm the presence of the various structural components.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzofuran, Benzyl Rings | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000-2850 |

| C=O Stretch (Amide I) | Tertiary Amide | 1680-1650 |

| C=C Stretch (Aromatic) | Benzofuran, Benzyl Rings | 1600-1450 |

| C-O-C Stretch (Ether) | Benzofuran Ring | 1250-1050 |

| C-N Stretch | Amide | 1300-1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The principal chromophores in this compound are the benzofuran ring system and the two phenyl rings of the benzyl groups. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show strong absorption bands in the ultraviolet region.

Based on studies of similar benzofuran structures, characteristic absorption bands are expected in the 250-390 nm range. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated aromatic systems. The n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed, typically as a weaker, lower-energy (longer wavelength) absorption band.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the surveyed literature, the technique would reveal key structural details. It would confirm the planarity of the benzofuran ring system and the geometry around the amide bond. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds, which govern the solid-state architecture.

Should a crystal structure be determined, a detailed analysis of its geometric parameters would be possible. The bond lengths and angles within the benzofuran core are expected to be in good agreement with those reported for related structures like 1-benzofuran-2-carboxylic acid. The geometry of the tertiary amide group is of particular interest. The C-N bond is expected to have partial double-bond character, resulting in a shorter bond length than a typical C-N single bond and a planar or near-planar arrangement of the atoms involved (O=C-N and the two benzylic carbons). Torsional angles would describe the relative orientations of the benzyl groups and the benzofuran moiety.

| Parameter | Atoms Involved | Expected Value | Reference/Comment |

|---|---|---|---|

| Bond Length | C=O (Amide) | ~1.24 Å | Typical for tertiary amides |

| Bond Length | C(O)-N (Amide) | ~1.35 Å | Partial double bond character |

| Bond Length | C-O (in furan (B31954) ring) | ~1.37 Å | Based on 1-benzofuran-2-carboxylic acid |

| Bond Angle | O=C-N | ~120° | Consistent with sp² hybridization |

| Bond Angle | C-N-C (benzyl) | ~120° | Nitrogen is sp² hybridized |

Investigation of Intermolecular Interactions and Crystal Lattices

The solid-state packing and intermolecular forces of this compound are dictated by the spatial arrangement of its constituent groups. In the absence of strong hydrogen bond donors, such as the hydroxyl group found in 1-benzofuran-2-carboxylic acid, the crystal lattice of the title compound is primarily governed by weaker interactions. researchgate.net The dibenzylamino moiety and the benzofuran ring system present opportunities for various non-covalent interactions that stabilize the crystal structure.

Key intermolecular forces likely to be present include:

Van der Waals Forces: These are the predominant interactions, arising from the large surface area of the molecule, particularly the aromatic rings of the benzyl and benzofuran groups.

C-H···O Interactions: The oxygen atom of the amide carbonyl group can act as a hydrogen bond acceptor for weak C-H donors from the benzyl groups or the benzofuran ring of neighboring molecules.

π···π Stacking Interactions: The multiple aromatic rings (one benzofuran and two phenyl rings) can engage in π-stacking interactions. These can occur between parallel or offset rings, contributing significantly to the lattice energy. Studies on related planar molecules like 1-benzofuran-2-carboxylic acid have shown π···π interactions with centroid-centroid distances around 3.7160 Å, which helps in forming a one-dimensional architecture. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the benzyl or methyl groups can interact with the electron-rich π-systems of the aromatic rings in adjacent molecules.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

|---|---|---|---|

| C-H···O | Benzyl C-H, Methyl C-H | Amide C=O | Formation of molecular chains or layers |

| π···π Stacking | Benzofuran Ring, Phenyl Ring | Benzofuran Ring, Phenyl Ring | Stabilization of crystal lattice, formation of columns |

Conformational Isomerism and Dynamic Behavior Studies

The dynamic behavior of this compound in solution is characterized by conformational isomerism arising from restricted rotation around specific single and partial double bonds. The most significant of these is the rotation around the amide C2-C(O)N bond.

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond possesses significant double-bond character. researchgate.net This creates a substantial energy barrier to rotation, leading to the existence of distinct rotational isomers (rotamers). For tertiary amides like the title compound, this can result in different orientations of the N-benzyl groups relative to the benzofuran ring system. scielo.br

Studies on structurally similar N,N-disubstituted amides using techniques like Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy have elucidated the kinetics of this rotational process. researchgate.net For this compound, variable-temperature NMR experiments would be expected to show broadening and coalescence of signals corresponding to the benzyl methylene (B1212753) protons (-CH₂-) and the aromatic protons of the benzyl groups as the rate of interconversion between rotamers increases with temperature. The energy barrier (ΔG‡) for such rotations in similar amides typically falls in the range of 15-23 kcal/mol. researchgate.net

Further conformational flexibility is introduced by rotations around the N-CH₂ and CH₂-Ph bonds of the two benzyl groups, as well as the C2-C3 bond of the benzofuran ring. Computational methods, such as Density Functional Theory (DFT) calculations, combined with experimental NMR data, have been effectively used to map the potential energy surface and identify stable conformers for related molecules. scielo.br Such analyses for the title compound would likely reveal several low-energy conformers distinguished by the relative orientations of the three aromatic rings.

Table 2: Key Rotatable Bonds and Associated Dynamic Behavior

| Bond | Type of Isomerism | Expected Energy Barrier | Experimental Probe |

|---|---|---|---|

| Amide (C-N) | Rotational Isomerism (Rotamers) | High (15-23 kcal/mol) | Dynamic NMR Spectroscopy |

| N-CH₂ (Benzyl) | Conformational Isomerism (Conformers) | Low | NMR, Computational Modeling |

**reactivity, Derivatization, and Chemical Transformation Studies of N,n Dibenzyl 3 Methyl 1 Benzofuran 2 Carboxamide**

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring is a fused heterocyclic system consisting of a benzene (B151609) ring and a furan (B31954) ring. nih.gov This structure is a common motif in many biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The chemical reactivity of the benzofuran core is significantly influenced by the electron distribution across both rings. The furan moiety, being electron-rich, is generally more susceptible to electrophilic attack than the benzene ring. pixel-online.net

In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position, followed by the C3 position, due to the higher electron population at these sites. chemicalbook.com However, in N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide, both the C2 and C3 positions are occupied by the carboxamide and methyl groups, respectively. Consequently, electrophilic attack on the furan ring is sterically hindered and electronically disfavored. Instead, reactions are more likely to occur on the fused benzene ring or involve the existing substituents. The benzofuran ring system is also susceptible to oxidation, which can lead to ring-opening or the formation of more complex products. For instance, oxidation of benzofurans can yield reactive epoxides, which may further transform into keto esters or other ring-opened structures. mdpi.com Catalytic oxidation of furan rings using systems like Mn(III)/Co(II) can proceed through an endoperoxide intermediate to produce 1,4-dicarbonyl compounds. nih.govrsc.org

Chemical Transformations at the Carboxamide Functional Group

Amide hydrolysis is a fundamental reaction in organic chemistry, typically requiring vigorous acidic or basic conditions. arkat-usa.org Tertiary amides, such as the N,N-dibenzylcarboxamide group in the title compound, are particularly resistant to cleavage due to steric hindrance and the electronic nature of the C-N bond. arkat-usa.org Standard aqueous hydrolysis conditions are often ineffective. researchgate.net However, alternative methods have been developed for the hydrolysis of sterically hindered or unreactive amides. A mild protocol using sodium hydroxide (B78521) in a non-aqueous solvent system like methanol/dioxane has proven effective for cleaving secondary and tertiary amides at room temperature or under reflux. arkat-usa.org This "anhydrous" hydroxide approach facilitates the reaction by utilizing a less solvated, and therefore more reactive, hydroxide ion. researchgate.net

Conversely, the formation and modification of the amide bond (re-amidation) are key strategies for creating derivatives. A versatile method for modifying benzofuran-2-carboxamides involves a two-step transamidation process. chemrxiv.orgmdpi.com This procedure begins with the activation of a precursor amide (often an N-(quinolin-8-yl)benzofuran-2-carboxamide) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form an N-acyl-Boc-carbamate intermediate. chemrxiv.orgnih.gov This activated intermediate can then react with a variety of primary and secondary amine nucleophiles to yield new, elaborate benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com Notably, the aminolysis step often proceeds efficiently without the need for a catalyst. chemrxiv.org

Table 1: Representative Transamidation Conditions for Benzofuran-2-Carboxamides

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Activation | Amide, (Boc)₂O, DMAP, MeCN, 60 °C | Formation of N-acyl-Boc-carbamate intermediate | chemrxiv.orgnih.gov |

| 2. Aminolysis | Carbamate intermediate, Amine (R¹R²NH), Toluene (B28343), 60 °C | Nucleophilic substitution to form new amide | chemrxiv.orgmdpi.com |

This interactive table summarizes the two-step transamidation protocol.

The carboxamide functional group can undergo reduction. Tertiary amides are typically reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). For this compound, this transformation would yield 2-((dibenzylamino)methyl)-3-methyl-1-benzofuran. This reaction provides a pathway to a different class of compounds with altered chemical and biological properties.

Oxidation pathways for the title compound primarily involve the benzofuran ring system rather than the robust carboxamide group. The oxidation of substituted benzofurans has been studied using various oxidants, including m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide catalyzed by metalloporphyrins. mdpi.com These reactions can lead to the formation of epoxides at the 2,3-double bond, which can subsequently rearrange or be cleaved to form ring-opened products such as salicylaldehyde (B1680747) derivatives or keto esters. mdpi.com The presence of the 3-methyl group influences the reactivity and the profile of the oxidation products. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties

With the C2 and C3 positions of the benzofuran core occupied, substitution reactions are directed towards the fused benzene ring and the two benzyl (B1604629) rings of the carboxamide group.

Electrophilic Substitution: The benzofuran nucleus as a whole is an activating system, directing incoming electrophiles to the benzene ring. The specific position of substitution (C4, C5, C6, or C7) is determined by the combined directing effects of the fused oxygen-containing ring and the substituents at C2 and C3. The 3-methyl group is weakly activating (ortho-, para-directing), while the 2-carboxamide (B11827560) group is deactivating and meta-directing with respect to the benzene ring. These competing influences can lead to a mixture of substituted products. rsc.org Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. chemicalbook.comrsc.org For instance, nitration of benzofuran with nitric acid and acetic anhydride (B1165640) typically yields the 2-nitro derivative, but with this position blocked, substitution on the benzene ring would be expected. chemicalbook.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the benzofuran ring itself are less common unless the ring is activated by potent electron-withdrawing groups. However, derivatization can be achieved through transition-metal-catalyzed reactions. researchgate.net Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, have been used for the nucleophilic substitution of 2-substituted benzofurans, allowing for the introduction of various N, S, O, and C-based nucleophiles. unicatt.it Such strategies could be adapted to derivatives of the title compound, potentially at the 3-methyl group after functionalization (e.g., allylic bromination).

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound is a direct consequence of its structure. Structure-activity relationship (SAR) studies on various benzofuran derivatives, though often focused on biological activity, provide valuable insights into their chemical reactivity. researchgate.netnih.gov

Mechanistic studies on the synthesis of related benzofuran-2-carboxamides have highlighted the pathways involved in their formation. researchgate.net Furthermore, palladium-catalyzed C-H functionalization reactions at the C3 position of benzofuran-2-carboxamide precursors proceed via mechanisms involving the formation of bimetallic intermediates, which can be influenced by additives like silver salts. nih.gov

Table 2: Influence of Substituents on Benzofuran Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| 3-Methyl | C3 | Electron-donating (inductive) | Activates the ring towards electrophilic substitution |

| 2-Carboxamide | C2 | Electron-withdrawing (resonance) | Deactivates the ring towards electrophilic substitution |

| Fused Oxygen | - | Electron-donating (resonance) | Activates the benzene ring, directs ortho/para (C4, C6) |

This interactive table outlines the electronic effects of key functional groups on the molecule's reactivity.

Investigation of Reaction Mechanisms (e.g., Kinetic Isotope Effects, Intermediate Detection)

Elucidating the precise mechanisms of reactions involving this compound requires advanced analytical techniques. The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. youtube.com A primary KIE is observed when a bond to the isotopically substituted atom is made or broken in the rate-determining step. youtube.com For example, a KIE study could be employed to investigate C-H activation on the benzene ring during electrophilic substitution. By comparing the reaction rates of the standard compound with a deuterated analogue (e.g., at the C4 position), one could determine if C-H bond cleavage is part of the rate-limiting step. Such studies have been applied to reactions involving benzofuran-like structures to confirm reaction pathways. researchgate.netresearchgate.net

The detection and characterization of reaction intermediates are also crucial for mechanistic understanding. In electrophilic aromatic substitution reactions, the formation of a sigma complex (an arenium ion) is a key intermediate. stackexchange.comechemi.com For oxidation reactions of the benzofuran ring, intermediates such as endoperoxides have been proposed. nih.govrsc.org In transition metal-catalyzed reactions, organometallic intermediates play a central role. For example, in palladium-catalyzed reactions, the formation of π-allyl or σ-alkyl palladium complexes is often a key mechanistic step. unicatt.it Techniques such as spectroscopy (NMR, IR) and mass spectrometry can be used to detect and characterize these transient species under specific reaction conditions.

**computational Chemistry and Theoretical Studies of N,n Dibenzyl 3 Methyl 1 Benzofuran 2 Carboxamide**

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide. These methods allow for the determination of the optimized molecular geometry and the intricate details of its electronic landscape. By solving approximations of the Schrödinger equation, DFT can predict various molecular properties with a high degree of accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more readily polarized and chemically reactive. researchgate.net

For benzofuran (B130515) derivatives, the distribution of HOMO and LUMO is typically spread across the benzofuran ring system and adjacent substituents, indicating that these regions are the primary sites for electron transfer interactions. The specific energies of these orbitals and their gap can be precisely calculated using DFT methods, providing a quantitative measure of the molecule's kinetic stability. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are illustrative values for a benzofuran derivative and would require specific DFT calculations for this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are the likely targets for nucleophilic attack. nih.gov

In this compound, the electronegative oxygen and nitrogen atoms of the carboxamide group are expected to be regions of high negative potential. The hydrogen atoms, particularly those on the benzyl (B1604629) groups, would exhibit positive potential. This detailed charge mapping helps in understanding intermolecular interactions and the molecule's binding behavior.

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for similar benzofuran structures have shown good agreement with experimental findings. researchgate.net By calculating the vibrational frequencies, one can predict the positions of characteristic peaks in the IR spectrum. Similarly, chemical shifts in ¹H and ¹³C NMR spectra can be computed to aid in the assignment of experimental signals, providing a powerful method for structural elucidation.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. The presence of rotatable bonds in the dibenzylamino group allows the molecule to adopt various conformations.

MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, enabling a rapid search for low-energy conformers. MD simulations build upon this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformational states under specific conditions (e.g., in a solvent or at a particular temperature). This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Prediction of Chemical Reactivity and Reaction Pathways

Local reactivity descriptors, like the Fukui function, can identify specific atoms or regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For instance, analysis of the Fukui functions could pinpoint whether the benzofuran ring, the methyl group, or the benzyl substituents are more likely to participate in a given reaction. This predictive capability is invaluable for designing synthetic routes and understanding degradation mechanisms.

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Value (Illustrative) |

|---|---|

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 3.67 eV |

Note: These are illustrative values and would require specific DFT calculations for the target molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of this compound, QSPR models could be developed to predict non-biological properties such as solubility, melting point, or chromatographic retention times.

**potential Applications in Specialized Chemical and Material Sciences Strictly Excluding Clinical/biological Efficacy, Safety, Dosage, and Human Trials **

Role as a Synthetic Building Block or Precursor in Organic Synthesis

N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide can be viewed as a valuable synthetic building block for the construction of more complex molecules. The synthesis of this compound itself likely involves the coupling of 3-methyl-1-benzofuran-2-carboxylic acid with dibenzylamine (B1670424). The precursor, 3-methyl-1-benzofuran-2-carboxylic acid, can be synthesized through methods such as the Perkin rearrangement of 3-bromocoumarins, a reaction that can be significantly expedited using microwave assistance. alfa-chemistry.comnih.gov

The benzofuran-2-carboxamide (B1298429) scaffold is a versatile platform for further chemical modifications. For instance, palladium-catalyzed C-H arylation techniques have been successfully employed to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) ring. mdpi.comchemrxiv.org While these studies often utilize an 8-aminoquinoline (B160924) directing group on the amide nitrogen, the core principle of modifying the benzofuran skeleton is applicable. This suggests that this compound could serve as a precursor to a library of novel compounds with tailored properties for various material science applications.

The general synthetic accessibility of benzofuran-2-carboxamide derivatives allows for a modular approach to chemical design. mdpi.comchemrxiv.org By varying the substituents on the benzofuran ring and the amine component of the carboxamide, a diverse range of molecular architectures can be achieved. This modularity is a key feature for a compound to be considered a valuable synthetic building block.

Table 1: Potential Synthetic Precursors and Reactions for this compound and its Derivatives

| Precursor/Reagent | Reaction Type | Potential Product/Intermediate |

| 3-Bromocoumarin | Perkin Rearrangement | 3-methyl-1-benzofuran-2-carboxylic acid |

| 3-methyl-1-benzofuran-2-carboxylic acid and Dibenzylamine | Amide Coupling | This compound |

| N,N-dibenzyl-1-benzofuran-2-carboxamide and Aryl Iodide | Palladium-catalyzed C-H Arylation | C3-Aryl-N,N-dibenzyl-1-benzofuran-2-carboxamide |

Exploration as a Ligand or Organocatalyst in Catalysis Research

The development of novel ligands is crucial for advancing catalysis, and heterocyclic compounds are frequently employed for this purpose. The specific stereoelectronic properties imparted by the benzofuran ring, combined with the steric bulk of the N-dibenzyl groups, could influence the selectivity and activity of a catalytic system. Further research would be needed to explore the coordination chemistry of this compound with various metals and to evaluate the catalytic performance of any resulting complexes.

Investigation in Advanced Materials Science

The benzofuran scaffold is a component of various functional materials due to its electronic and photophysical properties. nih.govrsc.org

Benzofuran derivatives are recognized for their stability, rigidity, and light-emitting properties, which make them suitable for applications in organic electronics. alfa-chemistry.com They have been investigated as components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent carrier transport capabilities. alfa-chemistry.comnih.gov The fused ring system of benzofuran contributes to a high glass transition temperature and thermal stability, which are desirable properties for materials used in electronic devices. alfa-chemistry.com

The inherent fluorescence of many benzofuran derivatives is another key feature for their use in optoelectronic materials. nih.govnih.gov The photophysical properties can be tuned by modifying the substituents on the benzofuran core. researchgate.net While specific data on the fluorescence and conductivity of this compound are not available, the general properties of the benzofuran class suggest that it could exhibit interesting photophysical behaviors. Theoretical studies using density functional theory (DFT) have been employed to predict the nonlinear optical properties of other benzofuran derivatives, indicating that this class of compounds can be tailored for specific optical applications. physchemres.org

Benzofuran derivatives have found applications in polymer chemistry. rsc.orgresearchgate.net They can be incorporated into the backbone of polymers such as polyamides, polyarylates, polybenzimidazoles, and polyesters, or used as additives to modify the properties of existing polymers. nih.govresearchgate.net As additives, they could potentially act as plasticizers, stabilizers, or optical brightening agents. medcraveonline.com The incorporation of the bulky N-dibenzyl groups in this compound might influence the processability and physical properties of a polymer matrix. For instance, the creation of amorphous solid dispersions with polymers has been shown for other carboxamide compounds to enhance solubility and stability, a principle that could be applicable here. nih.gov Further investigation is required to determine the compatibility and effect of this specific compound on various polymer systems. The asymmetric polymerization of benzofuran has also been explored, leading to optically active polybenzofurans with controlled molecular weights, highlighting the versatility of the benzofuran scaffold in polymer science. acs.org

Application as a Chemical Probe for Fundamental Mechanistic Research (non-clinical)

Fluorescent molecules are often used as chemical probes to study fundamental chemical and physical processes. Benzofuran derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to the local environment. nih.govmagtech.com.cn This suggests that this compound could potentially be developed into a fluorescent probe for non-clinical mechanistic studies. For example, changes in its fluorescence emission could be used to monitor changes in solvent polarity or viscosity. The benzofuran scaffold has been utilized in the development of fluorescent probes for various applications, underscoring the potential of this class of compounds in sensing and imaging. nih.govmedcraveonline.com However, specific studies employing this compound as a chemical probe for mechanistic research have not been reported.

Table 2: Summary of Potential Applications and Relevant Properties

| Application Area | Relevant Properties of the Benzofuran-2-Carboxamide Scaffold |

| Synthetic Building Block | Versatile core for C-H functionalization and modular synthesis. |

| Ligand in Catalysis | Presence of heteroatoms (O, N) for metal coordination. |

| Optoelectronic Materials | Rigidity, thermal stability, light-emission, and carrier transport. |

| Polymer Chemistry Additives | Potential to modify polymer properties; bulky substituents may affect processability. |

| Liquid Crystal Research | Rigid, planar core structure is a common feature in liquid crystal design. |

| Chemical Probe | Inherent fluorescence that may be sensitive to the local environment. |

Potential in Agrochemical Research (e.g., as a scaffold for novel agrochemicals, but without discussing efficacy in living organisms)

The benzofuran moiety is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds. mdpi.comnih.gov Its versatile chemical nature has made it a subject of significant interest in various scientific fields, including agrochemical research. nih.gov While direct research on this compound within the agrochemical sector is not extensively documented, the foundational benzofuran structure is recognized for its potential as a template for the design of novel agrochemicals. nih.govrsc.org

The core principle of utilizing a scaffold like benzofuran in agrochemical research lies in the systematic modification of its structure to generate a diverse library of compounds. These modifications can influence the molecule's physicochemical properties, which are crucial for its potential application. In the case of this compound, the benzofuran core is adorned with a methyl group at the 3-position and an N,N-dibenzylcarboxamide group at the 2-position. These substituents offer opportunities for chemical alteration to explore structure-activity relationships. mdpi.com For instance, the nature of the substituents on the benzofuran ring has been shown to affect the compound's properties. tandfonline.com

One area of agrochemical research where the benzofuran scaffold has shown promise is in the development of herbicides. nih.gov Certain benzofuran derivatives have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants. nih.gov The inhibition of this enzyme disrupts a vital biochemical pathway, a mode of action sought in the design of new herbicidal compounds. A study focused on pyrazole-benzofuran structures concluded that this combined scaffold could be a valuable starting point for developing new HPPD inhibitors. nih.gov

Furthermore, the benzofuran framework has been explored for the development of compounds with potential antifungal properties against phytopathogenic fungi. nih.gov This broadens the scope of the benzofuran scaffold's applicability in crop protection research. The development of new synthetic methods continues to provide access to a wider array of benzofuran derivatives, facilitating the exploration of their potential in various scientific domains, including material sciences and drug discovery. nih.govrsc.org

The following table presents a summary of research on benzofuran derivatives in contexts relevant to agrochemical research, underscoring the versatility of this chemical scaffold.

| Benzofuran Derivative Class | Area of Investigation | Key Research Finding |

| Pyrazole-benzofurans | Herbicide Research | Identified as a potential lead structure for the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.gov |

| Benzofurazan derivatives | Antifungal Research | A series of these derivatives were prepared and evaluated for their activities against important phytopathogenic fungi. nih.gov |

| Naturally Occurring Benzofurans | Insect Antifeedant Research | Structure-activity relationship studies have been conducted to understand the impact of substitution patterns on antifeedant properties. tandfonline.com |

| General Benzofuran Derivatives | Antimicrobial Agent Synthesis | The benzofuran moiety is considered a promising scaffold for creating novel antimicrobial agents. nih.gov |

This compound represents a specific molecular architecture within the broader class of benzofuran derivatives. The exploration of its synthesis and the synthesis of related analogues can contribute to the fundamental understanding of how structural modifications to the benzofuran scaffold impact molecular properties, which is a cornerstone of developing new chemical entities for a wide range of applications.

**advanced Analytical Methodologies for Research and Purity Assessment of N,n Dibenzyl 3 Methyl 1 Benzofuran 2 Carboxamide**

Development of High-Performance Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation, identification, and quantification of N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide. The choice between HPLC and GC is primarily dictated by the compound's volatility and thermal stability. Given the likely high boiling point and potential for thermal degradation of a complex molecule like this compound, HPLC is often the more suitable method for its analysis.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzofuran (B130515) derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 bonded silica (B1680970) column would be an appropriate choice for the stationary phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the efficient elution of the compound and any impurities with varying polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzofuran ring system and the aromatic rings of the benzyl (B1604629) groups are strong chromophores. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.

Gas Chromatography (GC):

For GC analysis to be feasible, this compound must be sufficiently volatile and thermally stable. If these conditions are met, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be used. The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile gas phase as it passes through the column. A flame ionization detector (FID) is a common choice for the detection of organic compounds in GC due to its high sensitivity and wide linear range.

Below is an interactive data table summarizing typical HPLC and GC parameters that could be used for the analysis of this compound.

| Parameter | HPLC | GC |

| Stationary Phase | C18 or C8 bonded silica | Phenyl-substituted polysiloxane |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Helium or Nitrogen |

| Elution Mode | Gradient | Temperature Programmed |

| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Injection Volume | 5 - 20 µL | 1 - 2 µL (split or splitless) |

Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for the analysis of this compound, especially in the context of reaction monitoring, impurity profiling, and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS, the separated components eluting from the GC column are directly introduced into the ion source of a mass spectrometer. The molecules are then ionized, typically by electron ionization (EI), which results in the formation of a molecular ion and a series of fragment ions. This fragmentation pattern is characteristic of the compound's structure and serves as a "molecular fingerprint," allowing for its confident identification by comparison with spectral libraries or through manual interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The eluent from the HPLC column is introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These "soft" ionization techniques typically result in the formation of a protonated molecule ([M+H]+) or other adduct ions, with minimal fragmentation. This provides valuable information about the molecular weight of the compound. Further structural information can be obtained by inducing fragmentation within the mass spectrometer using techniques like collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

The following table presents a hypothetical comparison of the data obtainable from GC-MS and LC-MS for this compound.

| Feature | GC-MS | LC-MS |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Primary Ion Observed | Molecular Ion (M+) | Protonated Molecule ([M+H]+) or other adducts |

| Fragmentation | Extensive, provides a "fingerprint" | Minimal (in single MS mode), can be induced (MS/MS) |

| Library Matching | Often possible with standard libraries | Less common, requires custom libraries or manual interpretation |

| Applicability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |

Quantitative Spectroscopic Methods for Reaction Monitoring and Yield Determination

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are vital for the structural elucidation and quantitative analysis of this compound.

Quantitative NMR (qNMR):

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the exact concentration of a substance in a solution without the need for a calibration curve using a substance-specific standard. In a qNMR experiment, a known amount of an internal standard with a well-defined resonance signal that does not overlap with the analyte's signals is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard. This technique is highly accurate and precise and can be used to determine the purity of this compound and to monitor the progress of its synthesis.

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a rapid and non-destructive technique that can be used to monitor the progress of a chemical reaction by observing the appearance of characteristic absorption bands of the product and the disappearance of the bands of the reactants. For the synthesis of this compound, one could monitor the appearance of the strong carbonyl (C=O) stretching band of the amide group, which typically appears in the region of 1630-1680 cm⁻¹. By creating a calibration curve of absorbance versus concentration, IR spectroscopy can also be used for the quantitative determination of the reaction yield.

The table below outlines the key spectroscopic features that would be monitored for this compound.

| Spectroscopic Method | Key Feature to Monitor | Application |

| Quantitative NMR (qNMR) | Integral of specific proton signals relative to an internal standard | Purity assessment and accurate concentration determination |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching vibration of the amide | Reaction monitoring and estimation of yield |

**future Perspectives and Emerging Research Directions for N,n Dibenzyl 3 Methyl 1 Benzofuran 2 Carboxamide**

Development of Novel and More Sustainable Synthetic Routes

Traditional multi-step syntheses of benzofuran (B130515) derivatives often involve harsh conditions, stoichiometric reagents, and significant waste generation. jocpr.com The future of synthesizing N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide lies in the adoption of greener, more efficient catalytic strategies that align with the principles of sustainable chemistry. acs.org

Modern synthetic chemistry offers numerous avenues to improve the synthesis of this target molecule. Key areas of development include:

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as powerful, atom-economical strategies for building molecular complexity. rsc.org Instead of relying on pre-functionalized starting materials, methods like palladium-catalyzed C-H arylation could be used to construct the benzofuran core or introduce substituents with higher efficiency. nih.govdiva-portal.orgchemrxiv.org For instance, cobalt-catalyzed C-H functionalization presents a cost-effective alternative for intramolecular hydroarylation to form the benzofuran ring.

Catalyst Innovation: The use of heterogeneous catalysts, such as palladium supported on activated carbon fibers, could facilitate easier product purification and catalyst recycling, reducing waste and cost. nih.gov Exploring earth-abundant metal catalysts like copper, nickel, or rhodium can also decrease reliance on expensive and rare metals like palladium. acs.orgnih.govorganic-chemistry.org

Green Solvents and Conditions: A significant shift involves replacing conventional volatile organic solvents with greener alternatives like tert-amyl-OH or 2-methyl-THF, which have shown promise in benzofuran synthesis. chemrxiv.org Furthermore, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increasing energy efficiency and throughput compared to conventional heating methods. researchgate.netnih.gov

| Feature | Traditional Route (Hypothetical) | Proposed Sustainable Route |

| Key Reaction | Perkin rearrangement followed by multi-step functionalization and amidation. jocpr.comnih.gov | One-pot C-H activation/cyclization followed by catalytic transamidation. nih.gov |

| Catalyst | Stoichiometric base or acid catalysts. | Catalytic amounts of transition metals (e.g., Pd, Co, Cu) or heterogeneous catalysts. acs.org |

| Solvents | Toluene (B28343), Dichloromethane (B109758), DMF. jocpr.comscribd.com | Green solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions. chemrxiv.org |

| Energy Input | Prolonged reflux/heating (hours). nih.gov | Microwave irradiation (minutes). researchgate.net |

| Atom Economy | Lower, involves protecting groups and multiple isolation steps. | Higher, fewer steps and direct functionalization. bohrium.com |

| Waste Profile | Significant solvent and reagent waste. | Reduced waste through catalyst recycling and higher efficiency. nih.gov |

Exploration of Unconventional Reactivity and Novel Transformations

Beyond improving its synthesis, future research can focus on using this compound as a scaffold for novel chemical transformations. The benzofuran nucleus possesses distinct reactive sites, and exploring its unconventional reactivity can unlock new families of compounds. researchgate.net

Emerging areas of interest include:

Late-Stage C-H Functionalization: Applying C-H functionalization techniques to the fully formed molecule would allow for the direct installation of new functional groups at various positions (e.g., C4, C5, C6, C7 on the benzene (B151609) ring). bohrium.com This strategy enables the rapid generation of a library of derivatives from a common intermediate, which is highly valuable for structure-property relationship studies.

Photoredox and Electrocatalysis: These methods offer green alternatives to traditional transition-metal catalysis by using light or electricity to drive reactions under mild conditions. nih.gov Such approaches could be used to forge new C-C or C-heteroatom bonds on the benzofuran core, accessing chemical space that is difficult to reach through conventional thermal methods.

Ring-Distortion and Rearrangement: Investigating the stability of the benzofuran ring under specific catalytic conditions could lead to controlled ring-opening or rearrangement reactions, transforming the scaffold into other complex heterocyclic systems that are otherwise challenging to synthesize.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing (flow chemistry) and the integration of automated synthesis platforms are set to revolutionize chemical production. nih.gov These technologies offer enhanced safety, consistency, and the capability for on-demand synthesis.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow reactor can offer significant advantages. researchgate.net Flow systems allow for precise control over reaction parameters (temperature, pressure, reaction time), which can improve yields, selectivity, and safety, especially for highly exothermic or fast reactions. nih.gov The scalability of a synthesis is also simplified, as production can be increased by running the system for longer periods rather than using larger reactors.

Automated Synthesis: Automated platforms, which use robotic systems and pre-packaged reagent cartridges, can accelerate the discovery and optimization of new derivatives. merckmillipore.comyoutube.com Such a system could be programmed to synthesize an array of analogues of this compound by varying the amine or benzofuran precursors. researchgate.netresearchgate.net This high-throughput approach minimizes manual error and allows researchers to rapidly explore a wide chemical space for specific applications. merckmillipore.com

Design of Derivatives with Tuned Properties for Specific Non-Biological Applications

While the benzofuran scaffold is a staple in drug discovery, its rigid, planar, and electron-rich structure makes it an excellent candidate for applications in materials science. nih.govnih.gov By strategically modifying the this compound framework, derivatives with tailored optoelectronic properties can be designed for non-biological applications.

Organic Electronics: Furan- and thiophene-fused π-conjugated molecules are highly promising for organic electronics due to their stability and excellent charge transport properties. mdpi.com Derivatives of the target compound could be explored as semiconductors in Organic Field-Effect Transistors (OFETs) or as components in Organic Photovoltaics (OPVs). acs.orgnih.govrsc.org Introducing electron-donating or -withdrawing groups onto the benzofuran ring or the N-benzyl groups can modulate the HOMO/LUMO energy levels and the band gap of the material. mdpi.com

Emissive Materials: The inherent fluorescence of many benzofuran derivatives suggests their potential use in Organic Light-Emitting Diodes (OLEDs). nih.gov Research could focus on synthesizing derivatives that exhibit strong emission in the visible spectrum and high photoluminescence quantum yields. The development of chiral derivatives could also lead to materials for circularly polarized OLEDs. acs.org

| Substituent Position | Type of Substituent | Potential Effect on Property | Target Application |

| Benzene Ring (C5/C6) | Electron-Donating (e.g., -OCH₃, -NR₂) | Lowers band gap, increases HOMO level | Organic Photovoltaics (Donor) |

| Benzene Ring (C5/C6) | Electron-Withdrawing (e.g., -CN, -NO₂) | Lowers LUMO level, enhances electron transport | Organic Electronics (n-type Semiconductor) |

| N-Benzyl Groups | Extended π-systems (e.g., naphthyl, anthracenyl) | Increases π-π stacking, enhances charge mobility | Organic Field-Effect Transistors (OFETs) |

| Furan (B31954) Ring (C3-Methyl) | Fluorination (e.g., -CF₃) | Increases stability and electron affinity | Stable n-type Semiconductors |

Computational Design of Advanced Materials Based on the Benzofuran-2-carboxamide (B1298429) Scaffold

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources. nih.gov For this compound, in silico methods can accelerate the design of new materials with desired characteristics.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of hypothetical derivatives. This allows for the pre-screening of candidates for specific applications by predicting their HOMO/LUMO energy levels, band gaps, and absorption spectra before they are ever synthesized. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the solid-state packing and morphology of new materials. For applications in organic electronics, understanding how molecules arrange themselves in a thin film is crucial, as it directly impacts charge transport and device performance.

Structure-Property Relationship Modeling: By generating a computational library of virtual derivatives and calculating their properties, machine learning models can be trained to identify complex structure-property relationships. These models can then rapidly screen thousands of potential new structures to identify the most promising candidates for synthesis and testing.

| Computational Method | Predicted Property | Application Area | Rationale |

| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, absorption spectra. | Organic Photovoltaics, OLEDs | Guides the tuning of electronic and optical properties for efficient light absorption and emission. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited state energies, emission wavelengths. | Emissive Materials (OLEDs) | Predicts the color and efficiency of light emission. |

| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, π-π stacking distance. | Organic Electronics (OFETs) | Assesses the potential for efficient intermolecular charge transport. |

| Quantitative Structure-Property Relationship (QSPR) | Charge carrier mobility, solubility, thermal stability. | Materials Science | Creates predictive models to rapidly screen large virtual libraries of derivatives. |

Q & A

Q. Key Parameters :

- Amine Reactivity : Dibenzylamine’s steric bulk may require longer reaction times.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Advanced: How can structural modifications of the benzofuran core influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies on benzofuran carboxamides reveal:

Substituent Effects :

- 3-Methyl Group : Enhances lipophilicity, improving membrane permeability .

- N,N-Dibenzyl Groups : Increase steric hindrance, potentially reducing off-target interactions but may lower solubility .

Bioisosteric Replacements :

- Replacing the benzofuran oxygen with sulfur (e.g., benzothiophene analogs) alters electronic properties and target affinity .

Case Study :

- N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide shows anticancer activity via PLK1 inhibition, whereas chloro-substituted analogs exhibit antiviral properties .

Q. Experimental Design :

- In Silico Modeling : Use DFT calculations to predict electronic effects of substituents.

- In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify dibenzyl groups (δ 4.5–5.0 ppm, AB quartet for benzylic protons) and benzofuran protons (δ 6.8–7.8 ppm) .

- ¹³C NMR : Confirm carboxamide carbonyl (δ 165–170 ppm) .

Mass Spectrometry :